molecular formula C15H12O6 B12571825 Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 195152-80-8

Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B12571825
CAS No.: 195152-80-8
M. Wt: 288.25 g/mol
InChI Key: PNGROXRUPNLOFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 4-hydroxy-2-oxo-2H-pyran-5-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid and forming a more reactive intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzoyloxy and carboxylate groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

195152-80-8

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 4-(benzoyloxymethyl)-6-oxopyran-3-carboxylate

InChI

InChI=1S/C15H12O6/c1-19-15(18)12-9-20-13(16)7-11(12)8-21-14(17)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

PNGROXRUPNLOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=O)C=C1COC(=O)C2=CC=CC=C2

Origin of Product

United States

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